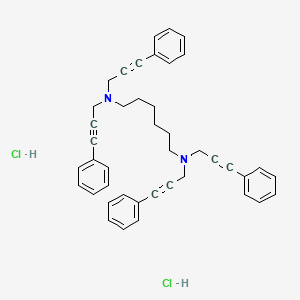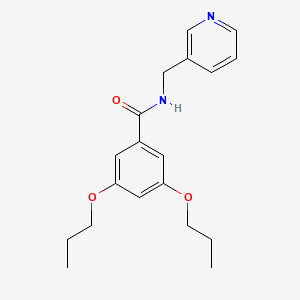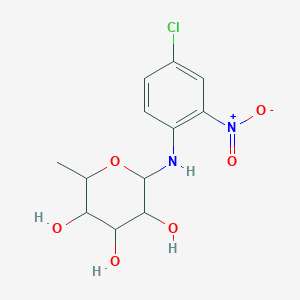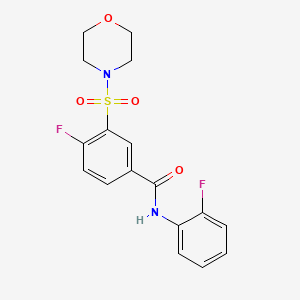
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride, also known as TPPTS, is a chemical compound that has been extensively studied for its applications in various scientific fields. TPPTS is a tetradentate ligand that is commonly used in coordination chemistry, catalysis, and materials science.
Wissenschaftliche Forschungsanwendungen
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been extensively studied for its applications in various scientific fields. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is commonly used as a ligand for the synthesis of metal complexes. The tetradentate nature of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride allows for the formation of stable and well-defined metal complexes, which have been used in catalysis, materials science, and bioinorganic chemistry.
In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of homogeneous catalysts for various reactions, including hydrogenation, cross-coupling, and oxidation. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts have shown high activity, selectivity, and stability, making them attractive for industrial applications.
In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have shown high surface area, tunable pore size, and high stability, making them attractive for various applications.
Wirkmechanismus
The mechanism of action of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and depends on the specific application. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride acts as a tetradentate ligand, coordinating to metal ions to form stable and well-defined metal complexes. The coordination of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride to metal ions can affect the reactivity, selectivity, and stability of the resulting metal complexes.
In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts can undergo various mechanisms, including oxidative addition, reductive elimination, and transmetalation. The specific mechanism depends on the reaction and the metal complex used.
In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs can undergo various mechanisms, including adsorption, desorption, and diffusion. The specific mechanism depends on the pore size, surface area, and chemical environment of the MOF.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride. However, some studies have shown that N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based metal complexes can have cytotoxic effects on cancer cells. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have also shown potential for drug delivery and imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has several advantages for lab experiments, including its tetradentate nature, which allows for the formation of stable and well-defined metal complexes. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts and MOFs have also shown high activity, selectivity, and stability, making them attractive for various applications.
However, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride also has some limitations for lab experiments. The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and involves several steps, which can be time-consuming and challenging. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride can also be expensive and difficult to handle, requiring specialized equipment and expertise.
Zukünftige Richtungen
For the study of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride include the development of new ligands, catalysts, and MOFs for various applications.
Synthesemethoden
The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride involves a multi-step process that begins with the reaction of 1,6-hexanediamine with propargyl bromide to form N-(3-bromoprop-2-yn-1-yl)hexane-1,6-diamine. This intermediate is then reacted with phenylacetylene in the presence of copper(I) iodide to form N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine. Finally, the tetradentate ligand N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is obtained by reacting N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine with hydrochloric acid.
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2.2ClH/c1(15-33-43(35-17-29-39-21-7-3-8-22-39)36-18-30-40-23-9-4-10-24-40)2-16-34-44(37-19-31-41-25-11-5-12-26-41)38-20-32-42-27-13-6-14-28-42;;/h3-14,21-28H,1-2,15-16,33-38H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHHWJRMDFKPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN(CCCCCCN(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3)CC#CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)



![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5104171.png)
![1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)
![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5104184.png)
![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)

![5-imino-2-phenyl-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5104221.png)

